![molecular formula C9H18N4O B13247300 [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13247300.png)
[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that features a triazole ring substituted with an amino group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) can facilitate reduction.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms.
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. It may serve as a model compound for the development of new drugs or biochemical probes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Triazole derivatives are known for their antimicrobial and antifungal activities, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.
作用機序
The mechanism of action of [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to molecular targets.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in having an amino and hydroxyl group but lacks the triazole ring.
1,2,3-Triazole: Shares the triazole ring but lacks the amino and hydroxymethyl substituents.
Uniqueness
The uniqueness of [1-(2-Amino-3-methylpentyl)-1H-1,2,3-triazol-4-yl]methanol lies in its combination of functional groups. The presence of both an amino group and a hydroxymethyl group on the triazole ring provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C9H18N4O |
|---|---|
分子量 |
198.27 g/mol |
IUPAC名 |
[1-(2-amino-3-methylpentyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H18N4O/c1-3-7(2)9(10)5-13-4-8(6-14)11-12-13/h4,7,9,14H,3,5-6,10H2,1-2H3 |
InChIキー |
RVJDLZQSGTWMLW-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN1C=C(N=N1)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(Chloromethyl)oxolan-2-yl]-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B13247219.png)
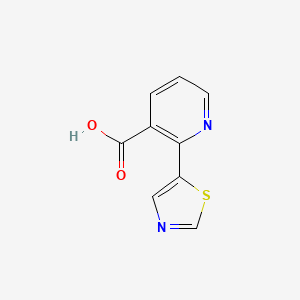

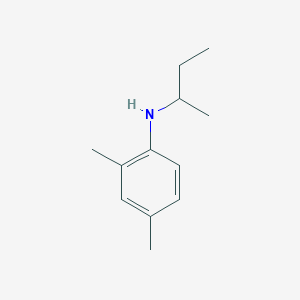
![1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)
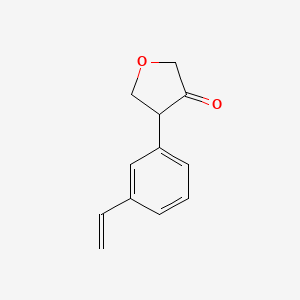
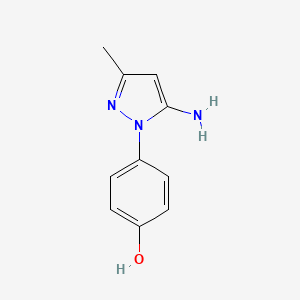
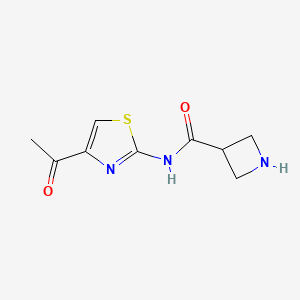
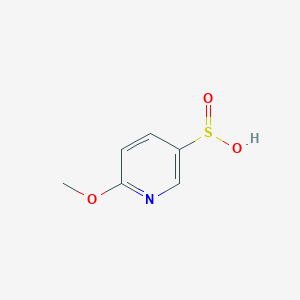
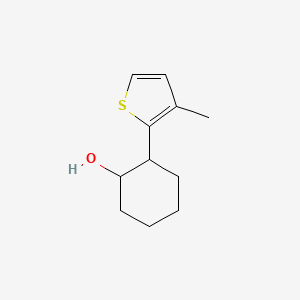

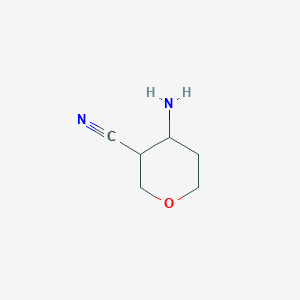
![5-[(Propan-2-yl)amino]bicyclo[6.1.0]nonan-4-ol](/img/structure/B13247282.png)
![4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13247297.png)
